molecular formula C26H32ClN7O3S2 B12376992 2Cmx9gyr6H CAS No. 1839583-42-4

2Cmx9gyr6H

Cat. No.: B12376992
CAS No.: 1839583-42-4
M. Wt: 590.2 g/mol
InChI Key: QEVOTPLHYBIHKJ-SJORKVTESA-N
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Chemical Reactions Analysis

ASP8302 primarily interacts with the muscarinic M3 receptor through allosteric modulation. It does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, it shifts the concentration-response curve for carbachol and acetylcholine to lower concentrations without affecting the binding of orthosteric agonists . The major product of this interaction is the enhanced activation of the M3 receptor .

Properties

CAS No.

1839583-42-4

Molecular Formula

C26H32ClN7O3S2

Molecular Weight

590.2 g/mol

IUPAC Name

3-[(2S)-4-[5-[[4-(4-chlorothiophen-2-yl)-5-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-1,3-thiazol-2-yl]carbamoyl]pyrazin-2-yl]-2-methylpiperazin-1-yl]propanoic acid

InChI

InChI=1S/C26H32ClN7O3S2/c1-16-4-3-6-33(16)14-21-24(20-10-18(27)15-38-20)30-26(39-21)31-25(37)19-11-29-22(12-28-19)34-9-8-32(17(2)13-34)7-5-23(35)36/h10-12,15-17H,3-9,13-14H2,1-2H3,(H,35,36)(H,30,31,37)/t16-,17+/m1/s1

InChI Key

QEVOTPLHYBIHKJ-SJORKVTESA-N

Isomeric SMILES

C[C@@H]1CCCN1CC2=C(N=C(S2)NC(=O)C3=CN=C(C=N3)N4CCN([C@H](C4)C)CCC(=O)O)C5=CC(=CS5)Cl

Canonical SMILES

CC1CCCN1CC2=C(N=C(S2)NC(=O)C3=CN=C(C=N3)N4CCN(C(C4)C)CCC(=O)O)C5=CC(=CS5)Cl

Origin of Product

United States

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